Journal Name:ECS Journal of Solid State Science and Technology
Journal ISSN:2162-8769
IF:2.483
Journal Website:http://jss.ecsdl.org/
Year of Origin:0
Publisher:Electrochemical Society, Inc.
Number of Articles Per Year:325
Publishing Cycle:
OA or Not:Not
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-12-05 , DOI:
10.1021/acspolymersau.2c00051
Embedding nanomaterials into polymer hydrogels enables the design of functional materials with tailored chemical, mechanical, and optical properties. Nanocapsules that protect interior cargo and disperse readily through a polymeric matrix have drawn particular interest for their ability to integrate chemically incompatible systems and to further expand the parameter space for polymer nanocomposite hydrogels. The properties of polymer nanocomposite hydrogels depend on the material composition and processing route, which were explored systematically in this work. The gelation kinetics of network-forming polymer solutions with and without silica-coated nanocapsules bearing polyethylene glycol (PEG) surface ligands were investigated using in situ dynamic rheology measurements. Network-forming polymers comprised either 4-arm or 8-arm star PEG with terminal anthracene groups, which dimerize upon irradiation with ultraviolet (UV) light. The PEG-anthracene solutions exhibited rapid gel formation upon UV exposure (365 nm); gel formation was observed as a crossover from liquid-like to solid-like behavior during in situ small-amplitude oscillatory shear rheology. This crossover time was non-monotonic with polymer concentration. Far below the overlap concentration (c/c* ≪ 1), spatially separated PEG-anthracene molecules were subject to forming intramolecular loops over intermolecular cross-links, thereby slowing the gelation process. Near the polymer overlap concentration (c/c* ∼ 1), rapid gelation was attributed to the ideal proximity of anthracene end groups from neighboring polymer molecules. Above the overlap concentration (c/c* > 1), increased solution viscosities hindered molecular diffusion, thereby reducing the frequency of dimerization reactions. Adding nanocapsules to PEG-anthracene solutions resulted in faster gelation than nanocapsule-free PEG-anthracene solutions with equivalent effective polymer concentrations. The final elastic modulus of nanocomposite hydrogels increased with nanocapsule volume fraction, signifying synergistic mechanical reinforcement by nanocapsules despite not being cross-linked into the polymer network. Overall, these findings quantify the impact of nanocapsule addition on the gelation kinetics and mechanical properties of polymer nanocomposite hydrogels, which are promising materials for applications in optoelectronics, biotechnology, and additive manufacturing.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-10-27 , DOI:
10.1021/acspolymersau.2c00048
Using the combination of a soft, coarse-grained, particle-based model, a free-energy functional that depends on the local composition, and a lattice model of local, metastable states, we study the structure and motion of a grain boundary between two orthogonal grains of cylindrical domains in asymmetric block copolymers. The particle-based model provides direct insights into the elementary class of transitions of the self-assembled morphology in the course of grain-boundary translation. These processes are correlated in space and time. We identify a minimal set of transitions, whose free-energy changes and barriers are obtained by describing the system by a free-energy functional of the local composition and calculating the minimum free-energy path (MFEP). The spatiotemporal correlation arises from the dependence of the free-energy characteristics on the local environment. We use this information to parametrize a lattice model of the correlated processes in the course of grain-boundary motion. This allows us to investigate the grain-boundary motion by kinetic Monte Carlo (kMC) simulation and determine its free-energy landscape. Grain-boundary motion proceeds by nucleating a two-dimensional, anisotropic cluster inside the plane of the grain boundary.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-08-26 , DOI:
10.1021/acspolymersau.2c00027
Polymerization-induced self-assembly (PISA) has become an important one pot method for the preparation of well-defined block copolymer nanoparticles. In PISA, morphology is typically controlled by changing molecular architecture and polymer concentration. However, several computational and experimental studies have suggested that changes in polymerization rate can lead to morphological differences. Here, we demonstrate that catalyst selection can be used to control morphology independent of polymer structure and concentration in ring-opening polymerization-induced crystallization-driven self-assembly (ROPI-CDSA). Slower rates of polymerization give rise to slower rates of self-assembly, resulting in denser lamellae and more 3D structures when compared to faster rates of polymerization. Our explanation for this is that the fast samples transiently exist in a nonequilibrium state as self-assembly starts at a higher solvophobic block length when compared to the slow polymerization. We expect that subsequent examples of rate variation in PISA will allow for greater control over morphological outcome.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-07-22 , DOI:
10.1021/acspolymersau.2c00026
The small specific entropy of mixing of high molecular weight polymers implies that most blends of dissimilar polymers are immiscible with poor physical properties. Historically, a wide range of compatibilization strategies have been pursued, including the addition of copolymers or emulsifiers or installing complementary reactive groups that can promote the in situ formation of block or graft copolymers during blending operations. Typically, such reactive blending exploits reversible or irreversible covalent or hydrogen bonds to produce the desired copolymer, but there are other options. Here, we argue that ionic bonds and electrostatic correlations represent an underutilized tool for polymer compatibilization and in tailoring materials for applications ranging from sustainable polymer alloys to organic electronics and solid polymer electrolytes. The theoretical basis for ionic compatibilization is surveyed and placed in the context of existing experimental literature and emerging classes of functional polymer materials. We conclude with a perspective on how electrostatic interactions might be exploited in plastic waste upcycling.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-06-05 , DOI:
10.1021/acspolymersau.3c00007
Single-chain nanoparticles (SCNPs) are intriguing materials inspired by proteins that consist of a single precursor polymer chain that has collapsed into a stable structure. In many prospective applications, such as catalysis, the utility of a single-chain nanoparticle will intricately depend on the formation of a mostly specific structure or morphology. However, it is not generally well understood how to reliably control the morphology of single-chain nanoparticles. To address this knowledge gap, we simulate the formation of 7680 distinct single-chain nanoparticles from precursor chains that span a wide range of, in principle, tunable patterning characteristics of cross-linking moieties. Using a combination of molecular simulation and machine learning analyses, we show how the overall fraction of functionalization and blockiness of cross-linking moieties biases the formation of certain local and global morphological characteristics. Importantly, we illustrate and quantify the dispersity of morphologies that arise due to the stochastic nature of collapse from a well-defined sequence as well as from the ensemble of sequences that correspond to a given specification of precursor parameters. Moreover, we also examine the efficacy of precise sequence control in achieving morphological outcomes in different regimes of precursor parameters. Overall, this work critically assesses how precursor chains might be feasibly tailored to achieve given SCNP morphologies and provides a platform to pursue future sequence-based design.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-11-01 , DOI:
10.1021/acspolymersau.2c00057
Figure 1. Workflow of Kendrick mass-analysis. Left: Traditional mass spectrometric characterization of polymers (i.e., MALDI-MS) provides a one-dimensional spectrum. Identification and assignment of all species in an ensemble of polymers with a distribution of molecular weights, chain-end types, and number of end groups per chain is challenging. Right: Application of a second-dimension resolves species with identical nonconstitutional repeating units (CRU; e.g., chain-ends, adducting ions, comonomers). The diameter of each circle in the Kendrick plot is proportional to the intensity of the corresponding MALDI peak. aOligomers were generated by frontal ring-opening metathesis oligomerization (FROMO). Conditions. (A/B) FROMO of 5-ethylidene-2-norbornene (A) and DCPD (B) catalyzed by G2 with styrene as the CTA. (C) FROMO of DCPD catalyzed by G2 with 3-bromostyrene as the CTA. Trace 3-chlorostyrene impurities existed in the CTA, as reflected in this detectable species. (D) FROMO of norbornene catalyzed by G2 with styrene as the CTA. Trace DCPD impurities in the monomer source resulted in detectable quantities of this co-oligomer. (E) FROMO of DCPD catalyzed by G2 and terminated with either 3-bromostyrene or ethyl vinyl ether. This species is likely the first oligomer generated and contains a precatalyst derived end-group. Figure reprinted and adapted ref (9). Copyright 2022 American Chemical Society. Figure 2. Fractional masses of stable nuclides derived from different Kendrick mass scales (≈ 350, m/z reported by the National Institute of Standards and Technology (11)). Kendrick masses were determined using eq 2, and the corresponding reference isotope is provided next to each curve. Fractional masses were calculated with eq 3. Inset: Common, low-mass nuclides most relevant for polymer chemistry (i.e., 1H through 37Cl). Dr. Diego Alzate-Sanchez, Dr. Julian Cooper, Dr. Oleg Davydovich, Dr. Jacob Lessard, Dr. Katherine Stawiasz, Henry Wang, and Christina Yu are thanked for insightful discussions. B.A.S. and J.S.M. acknowledge the Department of Energy (Office of Basic Energy Sciences, Energy Frontier Research Center) under Award number DE-SC0023457, titled Regenerative Energy-Efficient Manufacturing of Thermoset Polymeric Materials (REMAT). This article references 29 other publications. N denotes the set of natural numbers. N0 is the set of natural numbers including 0. This article has not yet been cited by other publications. Figure 1. Workflow of Kendrick mass-analysis. Left: Traditional mass spectrometric characterization of polymers (i.e., MALDI-MS) provides a one-dimensional spectrum. Identification and assignment of all species in an ensemble of polymers with a distribution of molecular weights, chain-end types, and number of end groups per chain is challenging. Right: Application of a second-dimension resolves species with identical nonconstitutional repeating units (CRU; e.g., chain-ends, adducting ions, comonomers). The diameter of each circle in the Kendrick plot is proportional to the intensity of the corresponding MALDI peak. aOligomers were generated by frontal ring-opening metathesis oligomerization (FROMO). Conditions. (A/B) FROMO of 5-ethylidene-2-norbornene (A) and DCPD (B) catalyzed by G2 with styrene as the CTA. (C) FROMO of DCPD catalyzed by G2 with 3-bromostyrene as the CTA. Trace 3-chlorostyrene impurities existed in the CTA, as reflected in this detectable species. (D) FROMO of norbornene catalyzed by G2 with styrene as the CTA. Trace DCPD impurities in the monomer source resulted in detectable quantities of this co-oligomer. (E) FROMO of DCPD catalyzed by G2 and terminated with either 3-bromostyrene or ethyl vinyl ether. This species is likely the first oligomer generated and contains a precatalyst derived end-group. Figure reprinted and adapted ref (9). Copyright 2022 American Chemical Society. Figure 2. Fractional masses of stable nuclides derived from different Kendrick mass scales (≈ 350, m/z reported by the National Institute of Standards and Technology (11)). Kendrick masses were determined using eq 2, and the corresponding reference isotope is provided next to each curve. Fractional masses were calculated with eq 3. Inset: Common, low-mass nuclides most relevant for polymer chemistry (i.e., 1H through 37Cl). This article references 29 other publications. N denotes the set of natural numbers. N0 is the set of natural numbers including 0.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-03-30 , DOI:
10.1021/acspolymersau.2c00069
Ring polymers have fascinated scientists for decades, but experimental progress has been challenging due to the presence of linear chain contaminants that fundamentally alter dynamics. In this work, we report the unexpected slow stress relaxation behavior of concentrated ring polymers that arises due to ring–ring interactions and ring packing structure. Topologically pure, high molecular weight ring polymers are prepared without linear chain contaminants using cyclic poly(phthalaldehyde) (cPPA), a metastable polymer chemistry that rapidly depolymerizes from free ends at ambient temperatures. Linear viscoelastic measurements of highly concentrated cPPA show slow, non-power-law stress relaxation dynamics despite the lack of linear chain contaminants. Experiments are complemented by molecular dynamics (MD) simulations of unprecedentedly high molecular weight rings, which clearly show non-power-law stress relaxation in good agreement with experiments. MD simulations reveal substantial ring–ring interpenetrations upon increasing ring molecular weight or local backbone stiffness, despite the global collapsed nature of single ring conformation. A recently proposed microscopic theory for unconcatenated rings provides a qualitative physical mechanism associated with the emergence of strong inter-ring caging which slows down center-of-mass diffusion and long wavelength intramolecular relaxation modes originating from ring–ring interpenetrations, governed by the onset variable N/ND, where the crossover degree of polymerization ND is qualitatively predicted by theory. Our work overcomes challenges in achieving ring polymer purity and by characterizing dynamics for high molecular weight ring polymers. Overall, these results provide a new understanding of ring polymer physics.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-07-07 , DOI:
10.1021/acspolymersau.2c00019
Thermoplastic copolyesters (TPCs) are important structural components in countless high performance applications that require excellent thermal stability and outstanding mechanical integrity. Segmented multiblock architectures are often employed for the most demanding applications, in which semicrystalline segments of poly(butylene terephthalate) (PBT) are combined with various low Tg soft blocks. These segmented copolymers are nearly always synthesized from pristine feedstocks that are derived from fossil-fuel sources. In this work, we show a straightforward, one-pot synthetic approach to prepare TPCs starting from high-molar mass poly(ethylene terephthalate) recyclate (rPET) combined with a hydrophobic fatty acid dimer diol flexible segment. Transesterification is exploited to create a multiblock architecture. The high molar mass and segment distribution are elucidated by detailed size-exclusion chromatography and proton and carbon nuclear magnetic resonance spectroscopy. It is also shown that rPET can be chemically converted to PBT through a molecular exchange, in which the ethylene glycol is substituted by introducing 1,4-butane diol. A series of copolymers with various compositions was prepared with either PET or PBT segments and the final thermal properties and mechanical performance is compared between the two different constructs. Ultimately, PBT-based TPCs crystallize faster and exhibit a higher modulus over the range of explored compositions, making them ideal for applications that require injection molding. This represents an ideal, sustainable approach to making conventional TPCs, utilizing recyclate and biobased components to produce high performance polymer constructs via an easily accessible upcycling route.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-06-09 , DOI:
10.1021/acspolymersau.2c00013
Self-immolative polymers are a growing class of degradable polymers that undergo end-to-end depolymerization after the stimuli-responsive cleavage of an end-cap or backbone unit. Their incorporation into amphiphilic block copolymers can lead to functions such as the disintegration of copolymer nanoassemblies when depolymerization is triggered. However, diblock copolymers have not yet been developed where both blocks are self-immolative. Described here is the synthesis, self-assembly, and triggered depolymerization of self-immolative block copolymers with individually triggerable hydrophilic and hydrophobic blocks. Neutral and cationic hydrophilic polyglyxoylamides (PGAm) with acid-responsive end caps were synthesized and coupled to an ultraviolet (UV) light-triggerable poly(ethyl glyoxylate) (PEtG) hydrophobic block. The resulting block copolymers self-assembled to form nanoparticles in aqueous solution, and their depolymerization in response to acid and UV light was studied by techniques including light scattering, NMR spectroscopy, and electron microscopy. Acid led to selective depolymerization of the PGAm blocks, leading to aggregation, while UV light led to selective depolymerization of the PEtG block, leading to disassembly. This self-immolative block copolymer system provides an enhanced level of control over smart copolymer assemblies and their degradation.
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-04-18 , DOI:
10.1021/acspolymersau.2c00001
Despite biomass-derived methylene butyrolactone monomers having great potential in substituting the petroleum-based methacrylates for synthesizing the sustainable acrylic polymers, the possible industrial production of these cyclic monomers is unfortunately not practical due to moderate overall yields and harsh reaction conditions or a time-consuming multistep process. Here we report a convenient and effective synthetic approach to a series of biomass-derived methylene butyrolactone monomers via a zinc-mediated allylation-lactonization one-pot reaction of biorenewable aldehydes with ethyl 2-(bromomethyl)acrylate. Under simple room-temperature sonication conditions, near-quantitative conversions (>90%) can be accomplished within 5–30 min, providing pure products with high isolated yields of 70–80%. Their efficient polymerizations with a high degree of control and complete chemoselectivity were enabled by the judiciously chosen Lewis pair catalyst based on methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) [MeAl(BHT)2] Lewis acid and 3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr) Lewis base, affording new poly(methylene butyrolactone)s with high thermal stability and thermal properties tuned in a wide range as well as pendant vinyl groups for postfunctionalization. Through the development of an effective depolymerization setup (370–390 °C, ca. 100 mTorr, 1 h, a muffle furnace), thermal depolymerizations of these polymers have been achieved with monomer recovery up to 99.8%, thus successfully constructing sustainable acrylic polymers with closed-loop recyclability.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.70 | 24 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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